molecular formula C14H20BrNO3S B288289 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No. B288289
M. Wt: 362.28 g/mol
InChI Key: CPXFPDYZWDQSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) enzyme. It has gained significant attention in recent years due to its potential therapeutic applications in treating autoimmune diseases and cancer.

Mechanism of Action

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide targets the TYK2 enzyme, which plays a critical role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, this compound can block the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases and cancer.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to effectively reduce the production of pro-inflammatory cytokines, such as IL-12 and IL-23, in immune cells. This leads to a reduction in inflammation and tissue damage in animal models of autoimmune diseases. Additionally, this compound has been shown to induce apoptosis and inhibit proliferation in cancer cells, leading to tumor growth inhibition.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide is its high selectivity for TYK2, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, this compound has a relatively short half-life in the body, which may require frequent dosing to maintain therapeutic efficacy.

Future Directions

For 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide include further preclinical and clinical studies to evaluate its safety and efficacy in treating autoimmune diseases and cancer. Additionally, there is potential for the development of combination therapies with other targeted agents to enhance the therapeutic effects of this compound. Furthermore, the development of more potent and selective TYK2 inhibitors may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide involves several steps, including the reaction of 2-bromo-5-nitrophenol with 2-methylcyclohexanone to form 2-bromo-5-nitrophenylcyclohexyl ketone. This intermediate is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is subsequently converted to the sulfonamide derivative using p-toluenesulfonyl chloride. Finally, the bromine atom is replaced with a methoxy group using sodium methoxide to yield this compound.

Scientific Research Applications

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. It has also shown promising results in preclinical studies for the treatment of certain cancers, such as acute myeloid leukemia and triple-negative breast cancer. Furthermore, this compound has been shown to have a favorable safety profile in preclinical studies, making it a promising candidate for further clinical development.

properties

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C14H20BrNO3S/c1-10-5-3-4-6-12(10)16-20(17,18)14-9-11(15)7-8-13(14)19-2/h7-10,12,16H,3-6H2,1-2H3

InChI Key

CPXFPDYZWDQSHG-UHFFFAOYSA-N

SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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